molecular formula C15H24N4O2 B1594288 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile CAS No. 51560-72-6

2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile

Cat. No.: B1594288
CAS No.: 51560-72-6
M. Wt: 292.38 g/mol
InChI Key: PDHMWWBAQJNDIP-UHFFFAOYSA-N
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Description

2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

pH Stability in Heterocyclic Azo Dyes

A series of N2, N6-bis(3-methoxypropyl)pyridine-2,6-diamine azo dyes, synthesized using 2,6-bis((3-methoxypropyl)amino)-4-methylnicotinonitrile, displayed extremely high pH stability. This stability is attributed to the new pyridine-2,6-diamine backbone formed by the introduction of the second 3-methoxypropylamino group (Zhao et al., 2017).

Stability of Mono/Double Functional Group Transformation Dyes

Research comparing mono and double functional group transformation (FGT) azo dyes using this compound revealed enhanced pH stability in the double FGT azo dyes. This stability is related to the removal of the active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).

Potential HIV-1 Inhibitors

Triazenopyrazole derivatives synthesized using precursors, including this compound, demonstrated moderate activity against HIV-1, offering potential as inhibitors of this virus (Larsen et al., 1999).

Antimicrobial and Antifungal Applications

Various adducts and derivatives synthesized using this compound have been explored for their antimicrobial and antifungal activities. This includes research into compounds effective against specific fungal strains and potentially offering new avenues for antimicrobial therapies (Khajuria et al., 2015).

Redox Properties in Novel Compounds

The compound has been utilized in the synthesis of materials with unique redox properties, such as diphosphenes and other complex molecular structures, demonstrating its versatility in chemical applications (Sasaki et al., 2002).

Properties

IUPAC Name

2,6-bis(3-methoxypropylamino)-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12-10-14(17-6-4-8-20-2)19-15(13(12)11-16)18-7-5-9-21-3/h10H,4-9H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHMWWBAQJNDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCCOC)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199516
Record name 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51560-72-6
Record name 2,6-Bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51560-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051560726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(3-methoxypropyl)amino]-4-methylnicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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